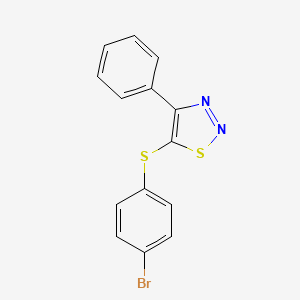

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” is a chemical compound with the empirical formula C8H5BrN2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

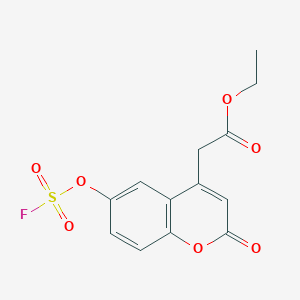

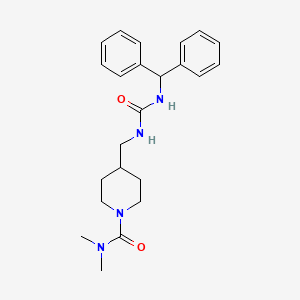

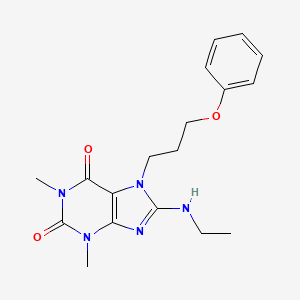

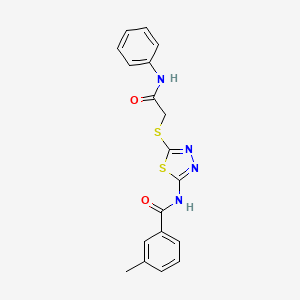

Molecular Structure Analysis

The molecular structure of “4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” includes a nitrogen-based hetero-aromatic ring structure . The InChI key for this compound is HGWOTVRPRHVJQK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” is a solid substance . Its empirical formula is C8H5BrN2S and its molecular weight is 241.11 .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of secondary alcohols through S-alkylation. It serves as a precursor in the synthesis of racemic secondary alcohols, which are important intermediates in the production of various pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, derivatives of thiadiazole, like 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, are explored for their potential biological activities. They are investigated for antibacterial and antifungal properties, with some studies comparing their efficacy to standard drugs like amoxicillin and fluconazole .

Materials Science

The compound’s structural motif is of interest in materials science for the development of new materials with specific electronic or photonic properties. Its derivatives can be used to create novel compounds that may have applications in the production of sensors, semiconductors, or other advanced materials.

Chemistry

In the field of chemistry, the compound is significant for its role in the study of reaction mechanisms and the development of new chemical reactions. It can act as a building block for the synthesis of various heterocyclic compounds, which are crucial in many chemical processes .

Environmental Science

Thiadiazole derivatives are researched for their environmental applications, such as in the degradation of pollutants or as components in the design of eco-friendly pesticides. Their stability and reactivity make them suitable candidates for environmental biotechnology solutions .

Agriculture

In agriculture, compounds like 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide are studied for their potential use as fungicides or herbicides. Research is focused on developing products that are effective against plant pathogens while being safe for crops and the environment .

Biotechnology

The biotechnological applications of this compound include its use in enzyme inhibition studies and the development of new biochemical assays. It may also play a role in the design of novel diagnostic tools or therapeutic agents .

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit cholinesterase, suggesting potential neuroprotective effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The pharmacokinetics of a drug are crucial for its bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIKGBHVTPEFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)

![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)

![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)

![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)

![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2905524.png)

![2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905526.png)